molecular formula C11H8BrClO2 B358893 [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol CAS No. 874592-32-2

[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol

Cat. No.: B358893
CAS No.: 874592-32-2
M. Wt: 287.53g/mol
InChI Key: AOQCLVQPCDXCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol (C${11}$H${9}$BrClO${2}$) is a halogenated furyl methanol derivative characterized by a furan ring substituted with a 4-bromo-2-chlorophenyl group at the 5-position and a hydroxymethyl (-CH$2$OH) group at the 2-position.

Properties

IUPAC Name

[5-(4-bromo-2-chlorophenyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQCLVQPCDXCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 2-Furaldehyde Derivatives

2-Furaldehyde derivatives undergo reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol. For example:

5-(4-Bromo-2-chlorophenyl)-2-furaldehydeNaBH4/MeOH[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol\text{5-(4-Bromo-2-chlorophenyl)-2-furaldehyde} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{this compound}

This step typically proceeds in >90% yield under mild conditions (0–25°C, 1–2 hours).

Hydroxymethylation via Grignard Reagents

Alternative approaches involve reacting 5-bromo-2-chlorophenylfuran with formaldehyde in the presence of Grignard reagents (e.g., Mg turnings). However, this method is less favored due to competing side reactions and lower yields (~70%).

Cross-Coupling Strategies for Aryl-Furan Bond Formation

The 4-bromo-2-chlorophenyl group is introduced to the furan ring via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This method employs a boronic acid derivative of 4-bromo-2-chlorophenol and a brominated furan. For instance:

5-Bromo-2-furylmethanol+4-Bromo-2-chlorophenylboronic acidPd(PPh3)4,Na2CO3This compound\text{5-Bromo-2-furylmethanol} + \text{4-Bromo-2-chlorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{this compound}

Reaction conditions:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (1–2 mol%).

  • Base : Sodium carbonate (2 equiv).

  • Solvent : Toluene/water (3:1 v/v).

  • Temperature : 80–100°C, 12–24 hours.

Yields range from 75–85%, with purity >95% after recrystallization.

Ullmann Coupling

Copper-mediated coupling between 5-iodofuran-2-methanol and 4-bromo-2-chlorophenyl iodide offers an alternative pathway. However, this method requires higher temperatures (120–150°C) and longer reaction times (24–48 hours), resulting in moderate yields (60–70%).

Purification and Characterization

Crude products are purified via recrystallization or column chromatography.

Recrystallization

Ethanol/water mixtures (3:2 v/v) effectively isolate the target compound, achieving purities >99%.

Chromatographic Methods

Silica gel chromatography with hexane/ethyl acetate (4:1) eluent removes residual catalysts and byproducts.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (d, J = 2.4 Hz, 1H, Ar-H), 7.18 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.52 (d, J = 3.2 Hz, 1H, furan-H), 6.24 (d, J = 3.2 Hz, 1H, furan-H), 4.65 (s, 2H, CH₂OH).

  • MS (EI) : m/z 316 [M]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Suzuki-Miyaura8595Mild conditions, high selectivityRequires boronic acid synthesis
Ullmann Coupling7090Broad substrate scopeHigh energy input, longer duration
Hydroxymethylation9098Simple one-step reductionDependent on aldehyde availability

Industrial-Scale Considerations

Large-scale production prioritizes solvent-free bromination (as in US4223166A ) and catalytic systems with high turnover numbers (TON > 10,000). Continuous flow reactors enhance the efficiency of Suzuki-Miyaura coupling, reducing Pd leaching and improving reproducibility .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.

Major Products:

    Oxidation: Formation of 5-(4-Bromo-2-chlorophenyl)-2-furancarboxaldehyde or 5-(4-Bromo-2-chlorophenyl)-2-furancarboxylic acid.

    Reduction: Formation of 5-(4-Bromo-2-chlorophenyl)-2-furylmethanol derivatives.

    Substitution: Formation of various substituted phenyl-furan derivatives.

Scientific Research Applications

Organic Synthesis

Intermediate in Organic Reactions
[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, makes it valuable in creating diverse chemical entities.

Chemical Transformations

Transformation TypeReaction ExampleCommon Reagents
Oxidation Conversion to aldehydes or acidsPotassium permanganate, chromium trioxide
Reduction Formation of alcoholsSodium borohydride, lithium aluminum hydride
Substitution Halogen replacement with nucleophilesSodium methoxide, potassium tert-butoxide

Pharmaceutical Research

Precursor for Therapeutic Agents
The compound is utilized as a precursor in the development of pharmaceutical agents targeting specific biological pathways. Its halogenated structure is particularly relevant in medicinal chemistry for enhancing the biological activity of drug candidates.

Case Study: Antagonists Development

In a study exploring nonpeptide antagonists for specific receptors, derivatives of this compound were synthesized and evaluated for their efficacy. One derivative demonstrated an IC50 value of 2.36 μM, indicating promising potential for therapeutic applications in receptor modulation .

Biochemical Studies

Interaction with Biological Systems
Research has shown that this compound interacts with biological systems, providing insights into the behavior of halogenated aromatic compounds. This interaction is crucial for understanding toxicity and pharmacodynamics.

Research Insights

Studies indicate that compounds with similar structures can modulate biological pathways by altering enzyme activities or receptor interactions. This makes this compound a candidate for further exploration in toxicology and pharmacology.

Material Science

Development of Novel Materials
The compound's unique properties make it suitable for research into new materials with specific characteristics. Its reactivity allows for modifications that can lead to materials with enhanced mechanical or thermal properties.

Potential Applications

  • Coatings and Polymers: The incorporation of this compound into polymer matrices could improve performance characteristics.
  • Functional Materials: Research into its use in electronics or sensors is ongoing, exploring how its structure can influence conductivity or reactivity.

Mechanism of Action

The mechanism by which [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol exerts its effects involves interactions with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity and binding affinity to certain enzymes or receptors. The furan ring contributes to the compound’s stability and ability to participate in various chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a core furyl methanol structure with several analogues, differing in substituents on the phenyl ring or the presence of additional functional groups. Key comparisons include:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Evidence ID
[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol C${11}$H${9}$BrClO$_{2}$ 4-Bromo-2-chlorophenyl, hydroxymethyl Synthesis intermediate; discontinued
[5-(3-Chloro-2-methylphenyl)-2-furyl]methanol C${12}$H${11}$ClO$_{2}$ 3-Chloro-2-methylphenyl No reported bioactivity
[5-(4-Amino-2-chlorophenyl)-2-furyl]methanol C${11}$H${10}$ClNO$_{2}$ 4-Amino-2-chlorophenyl Potential pharmaceutical intermediate
(4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol C${14}$H${12}$BrClO$_{2}$ Diarylmethanol with methoxy and bromo groups Commercial intermediate (CAS 1280596-23-7)
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol C${15}$H${14}$BrClO$_{2}$ Diarylmethanol with ethoxy group Higher molecular weight; structural analog

Substituent Effects :

  • Halogenation : Bromo and chloro groups enhance electrophilic reactivity and may influence binding in biological systems (e.g., halogen bonding) .
  • Amino vs.
  • Methoxy/Ethoxy Groups: These groups improve solubility and modulate steric effects, as seen in diarylmethanol derivatives .

Biological Activity

Overview

[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol is an organic compound with potential biological activities that have been the subject of various studies. This compound, characterized by its unique structural features, has shown promise in several pharmacological applications, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H9BrClO. The compound features a brominated phenyl ring and a furan ring, which contribute to its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Target Interaction : Similar compounds have been shown to interact with various biological targets, affecting cellular processes such as apoptosis and cell cycle regulation.
  • Biochemical Pathways : Related compounds can influence signaling pathways that lead to changes in cell proliferation and apoptosis, suggesting that this compound may exhibit similar effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have focused on its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Escherichia coli1520
Staphylococcus aureus1820
Candida albicans1320

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.3

The structure-activity relationship (SAR) analysis indicates that the presence of bromine and chlorine atoms enhances the compound's cytotoxic effects.

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings revealed a notable inhibition of bacterial growth, particularly against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
  • Anticancer Research : Another study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cells through mitochondrial pathways. The research provided insights into its mechanism of action, suggesting that it disrupts mitochondrial membrane potential, leading to cell death.

Q & A

Basic Research Question

  • 1H-NMR : Look for signals corresponding to the furan ring (δ 6.5–7.5 ppm), hydroxymethyl group (δ 4.5–5.0 ppm), and aryl protons (δ 7.0–8.0 ppm). For example, compound 14e in shows furyl protons at δ 6.85 ppm and a hydroxymethyl signal at δ 4.72 ppm .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., Br···O contacts at 3.125 Å and C–H···O hydrogen bonds) to confirm molecular packing, as seen in halogenated benzofuran derivatives .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., C11H8BrClO2, MW 295.54) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .

How do structural modifications on the phenyl ring influence the biological activity of this compound derivatives?

Advanced Research Question
Substituent effects are critical for structure-activity relationships (SAR):

  • Electronegative groups : Chlorine and bromine enhance anticancer activity by increasing electrophilicity and binding affinity to cellular targets. For example, dichlorophenyl analogs induce apoptosis in cancer cell lines .
  • Positional effects : Para-substituted bromine improves steric compatibility with enzyme active sites, while ortho-chlorine may hinder binding due to steric bulk .
  • Hydroxymethyl group : Oxidation to a carboxylic acid or derivatization (e.g., acetylation) modulates solubility and bioavailability, as seen in related furan derivatives .

What strategies can resolve contradictions in biological activity data among halogenated furan methanol derivatives?

Advanced Research Question

  • Control experiments : Verify purity via HPLC (>95%) to exclude impurities affecting activity .
  • In vitro vs. in vivo models : Discrepancies may arise due to metabolic stability; use liver microsome assays to assess metabolic degradation .
  • Synergistic effects : Test combinations with adjuvants (e.g., kinase inhibitors) to identify synergistic mechanisms, as demonstrated in antimicrobial studies .

How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?

Advanced Research Question

  • Molecular docking : Simulate binding to targets like cytochrome P450 or tubulin using AutoDock Vina. For example, dichlorophenyl analogs show high binding scores due to halogen bonding with active-site residues .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Chlorine substituents lower LUMO energy, enhancing reactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

What are the challenges in crystallizing this compound, and how can X-ray diffraction parameters be optimized?

Basic Research Question

  • Crystallization issues : The compound’s polar hydroxymethyl group may lead to hydrate formation. Use slow evaporation in non-aqueous solvents (e.g., ethyl acetate/hexane) .
  • Data collection : Optimize crystal mounting at low temperature (100 K) to reduce thermal motion. For halogenated analogs, synchrotron radiation improves resolution for Br/Cl atom localization .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and TWIN/BASF commands to handle twinning, as used in benzofuran crystal studies .

How to design experiments to investigate the role of the hydroxymethyl group in the compound's chemical reactivity and stability?

Advanced Research Question

  • Derivatization : Acetylation (acetic anhydride/pyridine) or oxidation (CrO3/H2SO4) modifies the hydroxymethyl group, enabling comparative stability studies .
  • pH-dependent stability : Monitor degradation via UV-Vis spectroscopy in buffers (pH 1–13) to identify labile conditions .
  • Radical scavenging assays : Test antioxidant activity using DPPH or ABTS assays, as electronegative substituents may enhance radical stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.